3-Phenoxypyridine
Overview
Description
3-Phenoxypyridine is an organic compound that features a pyridine ring substituted with a phenoxy group at the third position.
Mechanism of Action
Target of Action
3-Phenoxypyridine is a bioactive molecule that has been introduced into various compounds as an active scaffold .
Mode of Action
It is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .
Biochemical Pathways
It is known that this compound, as a bioisostere of diaryl ethers, has different properties from diaryl ethers and has been widely introduced into bioactive molecules .
Pharmacokinetics
It is known that similar compounds, such as phenazopyridine, are metabolized in the liver and other tissues .
Result of Action
It is known that this compound has been widely introduced into bioactive molecules as an active scaffold .
Biochemical Analysis
Biochemical Properties
It is known that it has good lipid solubility, metabolic stability, and can penetrate cell membranes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that it can optimize solubility and bioavailability of the lead compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar solvent like dimethylformamide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
3-Phenoxypyridine has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential as a scaffold for drug development.
Industry: It is utilized in the formulation of pesticides and herbicides due to its bioactive properties
Comparison with Similar Compounds
Diphenyl Ether: Shares structural similarities but differs in its biological activity.
Aryloxyphenoxypropionate Herbicides: These compounds also contain a phenoxy group but have different substituents and applications.
Uniqueness: 3-Phenoxypyridine stands out due to its unique combination of a pyridine ring and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pesticides and pharmaceuticals .
Properties
IUPAC Name |
3-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUIKPOZGYLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176158 | |
Record name | Pyridine, 3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2176-45-6 | |
Record name | 3-Phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2176-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cognitive-enhancing properties of 3-Phenoxypyridine and its derivatives?
A: Research suggests that this compound and certain derivatives, like 3-(2-fluorophenoxy)pyridine and 3-(4-fluorophenoxy)pyridine, demonstrate activity in enhancing memory retention in mice, specifically in passive avoidance learning tests. [] This effect has been compared to that of known cognitive enhancers like d-amphetamine and magnesium pemoline. Interestingly, these compounds exhibit an inverted U-shaped dose-response curve, indicating that optimal cognitive enhancement occurs within a specific dosage range. []
Q2: Can you describe the interaction of this compound sulphate with cyclodextrins and its potential implications for drug delivery?
A: Research utilizing NMR spectroscopy and molecular dynamics simulations has explored the complex formation between this compound sulphate (CI-844) and α- and β-cyclodextrins. [] The findings indicate a 1:1 stoichiometry in both complexes, with the this compound molecule preferentially entering the wider rim of the cyclodextrin cavity. [] Notably, the complex with β-cyclodextrin exhibits higher stability compared to α-cyclodextrin, suggesting its potential suitability for drug delivery applications. [] This interaction with cyclodextrins could offer advantages in terms of solubility, stability, and controlled release of the compound.
Q3: Are there any known synthetic routes for the preparation of benzofuro[3,2-b]pyridines utilizing this compound 1-oxides?
A: Yes, recent research highlights an efficient palladium-catalyzed method for synthesizing benzofuro[3,2-b]pyridine 1-oxides from this compound 1-oxides. [] This approach involves a dual C-H activation strategy and proceeds with high regioselectivity. [] The resulting benzofuro[3,2-b]pyridine 1-oxides can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines in excellent yields. [] This synthetic route provides a valuable tool for accessing this class of compounds, which may hold potential for various applications.
Q4: What insights do we have into the solid-state structure and conformation of this compound sulphate?
A: The solid-state structure and conformation of this compound sulphate have been investigated using a combination of X-ray crystallography, two-dimensional 1H and 13C NMR spectroscopy, and theoretical calculations (Mo-MNDO). [] This multi-faceted approach provides a comprehensive understanding of the compound's structural features, which is essential for interpreting its interactions with biological targets and for designing potential derivatives with improved pharmacological properties.
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